molecular formula C21H18O3 B2445792 4-(3,5-Dimethyl-1-benzofuran-2-yl)-7,8-dimethylchromen-2-one CAS No. 637753-37-8

4-(3,5-Dimethyl-1-benzofuran-2-yl)-7,8-dimethylchromen-2-one

Cat. No. B2445792
CAS RN: 637753-37-8
M. Wt: 318.372
InChI Key: JXVIMLNKLJSRLN-UHFFFAOYSA-N
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Description

Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They exist widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .


Synthesis Analysis

Benzofuran derivatives have attracted much attention from synthetic organic chemists . For example, the total synthesis of a norneolignan was accomplished by a one-pot reaction of methyl 3- (4-hydroxyphenyl)propionate and chloride under Friedel–Crafts reaction conditions and reductive desulfurization of the resultant benzofuran .


Molecular Structure Analysis

The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Scientific Research Applications

Synthesis and Characterization

Quantitative Structure–Cytotoxicity Relationship : Research has explored the synthesis of chromone derivatives, emphasizing their cytotoxicity against human oral squamous cell carcinoma cell lines. This includes studies on 2-arylazolylchromones and 2-triazolylchromones, highlighting the potential of these compounds as lead substances in anticancer drug design due to their tumor specificity and cytostatic growth inhibition properties (Nagai et al., 2019).

Spectroscopic Investigations : Structural and spectroscopic characteristics of benzofuran derivatives have been investigated, employing various spectroscopic methods and quantum chemical computations. This research is crucial for understanding the molecular structure and interactions, which can be applied in designing more effective compounds (Khemalapure et al., 2020).

Biological Activity and Applications

Fluorescent Probes : A series of benzofuran and quinoline derivatives were synthesized, exhibiting strong fluorescent properties in solution. These compounds' photophysical characteristics, such as quantum yield and Stokes shift, suggest their applicability as fluorescent probes for biological imaging (Bodke et al., 2013).

Anticancer Potential : The structural and QSAR analysis of benzofuranone-typical compounds reveals their antioxidant properties, suggesting potential applications in designing novel anticancer therapies. Their ability to donate hydrogen atoms indicates these compounds could be effective in combating oxidative stress-related diseases (Zhu et al., 2011).

Material Science and Chemical Synthesis

Security Ink Development : Investigations into V-shaped molecules derived from benzofuran and thiazole have highlighted their potential application in security inks. These compounds exhibit morphology-dependent fluorochromism, changing color upon mechanical force or pH stimuli, making them suitable for anti-counterfeiting measures (Lu & Xia, 2016).

Mechanism of Action

The mechanism of action of benzofuran derivatives can vary depending on their structure and the biological target. Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research will likely continue to explore the biological activities and potential applications of these compounds, as well as develop new methods for their synthesis .

properties

IUPAC Name

4-(3,5-dimethyl-1-benzofuran-2-yl)-7,8-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O3/c1-11-5-8-18-16(9-11)14(4)21(23-18)17-10-19(22)24-20-13(3)12(2)6-7-15(17)20/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVIMLNKLJSRLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C3=CC(=O)OC4=C3C=CC(=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-Dimethyl-1-benzofuran-2-yl)-7,8-dimethylchromen-2-one

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